Aminoguanidine hemisulfate
Overview
Description
Aminoguanidine hemisulfate is also known as Guanylhydrazine hemisulfate salt . It is used in the treatment of patients with chronic granulomatous disease, a form of leukemia . It has been shown to inhibit follicular growth and nitrogen atoms, as well as inhibit the production of protein-bound polyamines .
Synthesis Analysis
While specific synthesis methods for Aminoguanidine hemisulfate were not found in the search results, it has been used in the synthesis of 5-guanylhydrazone derivatives, which have shown antibacterial activity against both Escherichia coli and Staphylococcus aureus .
Molecular Structure Analysis
The linear formula for Aminoguanidine hemisulfate is CH6N4 · 1/2H2SO4 . Its molecular weight is 123.12 . The SMILES string representation is NNC(N)=N.NNC(N)=N.OS(O)(=O)=O .
Physical And Chemical Properties Analysis
Aminoguanidine hemisulfate appears as white crystals or crystalline powder . It has a molecular weight of 123.12 g/mol .
Scientific Research Applications
1. Diabetes Research
Aminoguanidine hemisulfate has been studied for its effects in experimental diabetes models. It has been found to reduce hepatic oxidative and nitrosative stress in diabetic animals, and also decreases liver lipid peroxidation and protein expression levels of inducible nitric oxide synthase (iNOS) and NFκB nuclear transcription factor p65 (Di Naso et al., 2012).
2. Anti-Glycation Agent
It has been shown to inhibit the glycation (non-enzymic glycosylation) of lens proteins, which is a key process in the development of diabetic complications. Aminoguanidine binds to glycated lens proteins and inhibits early steps of glycation (Lewis & Harding, 1990).
3. Inhibition of AGE Formation
Aminoguanidine is known for preventing the formation of advanced glycation endproducts (AGEs). It reacts with alpha, beta-dicarbonyl compounds to prevent AGE formation, which is a risk factor for vascular complications in diabetes (Thornalley, 2003).
4. Neuroprotection in Oxygen-Induced Retinopathy
Studies indicate that aminoguanidine can protect retinal neurons in models of oxygen-induced retinopathy (OIR) by inhibiting apoptosis. This effect is possibly related to the inhibition of iNOS (Du et al., 2013).
5. Radical Scavenger
Aminoguanidine hemisulfate has been reported to have biochemical alteration effects when used as a free radical scavenger, indicating its potential role in combating oxidative stress (Bhat et al., 2018).
6. Effect on Enzymes
It has been observed to influence enzymes like S-adenosylmethionine decarboxylase and histidine decarboxylase, affecting polyamine biosynthesis and degradation (Stjernborg & Persson, 1993; Kobayashi & Maudsley, 1971) (Kobayashi & Maudsley, 1971).
7. DNA Damage Studies
Research suggests that aminoguanidine can cause damage to DNA in the presence of certain transition metals, offering insights into its potential risks and therapeutic limits (Suji & Sivakami, 2006).
8. Antioxidant Activities
Aminoguanidine has demonstrated the ability to inhibit free radicals, showing its potential as an antioxidant agent in various biological systems (Yildiz et al., 1998).
9. Pharmacological Inhibition in Diabetic Retinopathy
It has been studied for its effects on diabetic retinopathy, with results showing it can prevent retinopathy by inhibiting nitration of retinal proteins and other mechanisms (Kern & Engerman, 2001).
10. Impact on Endotoxic Shock
Aminoguanidine has been evaluated for its effects on circulatory failure and survival in rodent models of endotoxic shock, revealing its potential therapeutic benefits in septic shock conditions (Wu et al., 1995).
Safety And Hazards
Aminoguanidine hemisulfate may cause an allergic skin reaction and is toxic to aquatic life with long-lasting effects . It may also damage fertility or the unborn child . It is advised to avoid release to the environment and to wear protective gloves/protective clothing/eye protection/face protection .
Future Directions
Aminoguanidine hemisulfate has been used for cancer research . It has been found to prevent oxidative stress, inhibiting elements of inflammation, endothelial activation, mesenchymal markers, and conferring a renoprotective effect in renal ischemia and reperfusion injury . These findings are relevant to the potential clinical use of aminoguanidine in the prevention of diabetic complications .
properties
IUPAC Name |
2-aminoguanidine;sulfuric acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2CH6N4.H2O4S/c2*2-1(3)5-4;1-5(2,3)4/h2*4H2,(H4,2,3,5);(H2,1,2,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKGQPUZNCZPZKI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=NN)(N)N.C(=NN)(N)N.OS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H14N8O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0046016 | |
Record name | Aminoguanidine hemisulfate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0046016 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Aminoguanidine hemisulfate | |
CAS RN |
996-19-0 | |
Record name | Aminoguanidine hemisulfate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000996190 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hydrazinecarboximidamide, sulfate (2:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Aminoguanidine hemisulfate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0046016 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Di(carbazamidine) sulphate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.389 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PIMAGEDINE HEMISULFATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R13YB310MU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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